molecular formula C11H12N2O2 B13937895 7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 5705-25-9

7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B13937895
CAS No.: 5705-25-9
M. Wt: 204.22 g/mol
InChI Key: WIOGEJFYWIFDCQ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyran and pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione, malononitrile, and an aldehyde in the presence of a catalyst. The reaction is usually carried out in ethanol at elevated temperatures (60-65°C) for about 60-90 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific combination of pyran and pyridine rings, along with the dimethyl and carbonitrile substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Biological Activity

7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. One common method includes the reaction of 1,1-dimethyl-3,5-cyclohexanedione with malononitrile and appropriate aldehydes under reflux conditions in ethanol to yield the desired product .

Anticancer Activity

The compound has shown promising anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. Specifically, it has been reported to inhibit tubulin polymerization which leads to G2/M phase cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis via caspase activation
HCT11610.0Inhibition of tubulin polymerization
A3758.0G2/M phase cell cycle arrest

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against various viruses. It has shown activity against the Tobacco Mosaic Virus (TMV) by inhibiting its coat protein assembly, suggesting a mechanism that could be leveraged for antiviral drug development .

Other Biological Activities

Beyond anticancer and antiviral properties, this compound exhibits other biological activities such as:

  • Antifungal Activity : Demonstrated efficacy against certain fungal strains.
  • Insecticidal Properties : Exhibits toxicity towards specific insect pests.

Case Studies and Research Findings

A significant study by Alblewi et al. (2019) demonstrated that derivatives of this compound could significantly reduce cell invasion and migration in cancer models. The study utilized a variety of substituted analogs to assess their effects on cellular behavior and found that certain modifications enhanced their biological activity .

Another research highlighted the structure–activity relationship (SAR) of the compound and its analogs. The findings indicated that specific substitutions at various positions on the pyrano-pyridine scaffold could enhance selectivity and potency against targeted biological pathways .

Properties

CAS No.

5705-25-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7,7-dimethyl-2-oxo-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C11H12N2O2/c1-11(2)4-9-8(6-15-11)3-7(5-12)10(14)13-9/h3H,4,6H2,1-2H3,(H,13,14)

InChI Key

WIOGEJFYWIFDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C=C(C(=O)N2)C#N)C

Origin of Product

United States

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